2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The targets of a compound are usually proteins such as enzymes or receptors. The specific target would depend on the structure of the compound and its chemical properties. For example, quinoline derivatives are known to interact with various targets including DNA, enzymes, and receptors .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, leading to a change in the protein’s function. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could either inhibit or enhance the activity of this pathway .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to the induction of cell death .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of a compound. These factors could include pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Ethoxyphenyl)-8-methylquinoline with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the chloride group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the quinoline ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for the reduction of the quinoline ring.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for drug development.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the ethoxy and methyl groups, leading to different biological activities.
8-Methylquinoline: Similar structure but without the ethoxyphenyl group, affecting its reactivity and applications.
4-Chloroquinoline: Contains a chlorine atom at the 4-position, which can influence its chemical behavior.
Uniqueness: 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the presence of both the ethoxyphenyl and methyl groups, which enhance its biological activity and make it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKEYVAKSEHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201325 | |
Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-49-8 | |
Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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